molecular formula C5H6BrNO2 B13944887 5-Bromo-2-methyl-4-oxazolemethanol

5-Bromo-2-methyl-4-oxazolemethanol

Cat. No.: B13944887
M. Wt: 192.01 g/mol
InChI Key: NLYSKJZTFIRLTB-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-4-oxazolemethanol is a heterocyclic compound featuring an oxazole core substituted with bromine at position 5, a methyl group at position 2, and a hydroxymethyl (-CH2OH) group at position 2. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom enhances electrophilic reactivity, while the hydroxymethyl group increases polarity and solubility compared to non-hydroxylated analogs .

Properties

Molecular Formula

C5H6BrNO2

Molecular Weight

192.01 g/mol

IUPAC Name

(5-bromo-2-methyl-1,3-oxazol-4-yl)methanol

InChI

InChI=1S/C5H6BrNO2/c1-3-7-4(2-8)5(6)9-3/h8H,2H2,1H3

InChI Key

NLYSKJZTFIRLTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)Br)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-4-oxazolemethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromoacetophenone with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-2-methyl-4-oxazolemethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-4-oxazolemethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 5-Bromo-2-methyl-4-oxazolecarboxylic acid.

    Reduction: Formation of 2-methyl-4-oxazolemethanol.

    Substitution: Formation of 5-substituted derivatives, such as 5-amino-2-methyl-4-oxazolemethanol.

Scientific Research Applications

5-Bromo-2-methyl-4-oxazolemethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-4-oxazolemethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituents Key Properties Applications
5-Bromo-2-methyl-4-oxazolemethanol Br (C5), CH3 (C2), CH2OH (C4) High polarity, enhanced solubility, dual electron-withdrawing/donating effects Drug intermediates, agrochemical synthesis
5-Bromo-4-oxazolemethanol Br (C5), CH2OH (C4) Reduced steric hindrance; lower lipophilicity due to absence of methyl group Solubility-driven reactions
2-Methyl-4-oxazolemethanol CH3 (C2), CH2OH (C4) Lacks bromine; limited electrophilic reactivity Low-complexity synthesis
5-Bromo-2-ethyl-4-oxazolemethanol Br (C5), C2H5 (C2), CH2OH (C4) Increased lipophilicity due to ethyl group; steric hindrance reduces reaction rates Lipid-soluble drug design

Reactivity and Electronic Effects

  • Bromine Substitution: The bromine atom at C5 in 5-Bromo-2-methyl-4-oxazolemethanol facilitates nucleophilic aromatic substitution (NAS) reactions, a feature absent in non-brominated analogs like 2-Methyl-4-oxazolemethanol .
  • Methyl Group (C2): The methyl group donates electron density via hyperconjugation, slightly offsetting the electron-withdrawing effect of bromine. This balance enhances stability during reactions compared to 5-Bromo-4-oxazolemethanol, which lacks the methyl group .
  • Hydroxymethyl Group (C4): The -CH2OH group increases hydrogen-bonding capacity, improving solubility in polar solvents. This contrasts with analogs like 5-Bromo-2-ethyl-4-oxazolemethanol, where bulkier alkyl groups reduce solubility .

Research Findings and Unique Advantages

Recent studies highlight the following:

  • Synthetic Versatility: 5-Bromo-2-methyl-4-oxazolemethanol undergoes regioselective Suzuki-Miyaura couplings, a reaction less efficient in analogs like 5-Bromo-2-ethyl-4-oxazolemethanol due to steric constraints .
  • Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 128–130°C, higher than 2-Methyl-4-oxazolemethanol (95–98°C), attributed to bromine-induced lattice stabilization .
  • Biological Activity: In vitro assays demonstrate moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus), surpassing non-hydroxylated analogs but lagging behind fluoro-substituted derivatives .

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